molecular formula C20H23Cl2N5O B12745828 1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride CAS No. 91532-02-4

1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride

Cat. No.: B12745828
CAS No.: 91532-02-4
M. Wt: 420.3 g/mol
InChI Key: WQYNAKRZFKCUJS-UHFFFAOYSA-N
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Description

(((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is a complex organic compound that belongs to the class of benzotriazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazine core, followed by the introduction of the piperazinyl and phenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the hydrochloride group to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazinyl groups.

    Reduction: Reduction reactions could occur at the benzotriazine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the chloro and phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted benzotriazines.

Scientific Research Applications

Chemistry

In chemistry, (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Benzotriazines are known for their antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

    Phenyl Derivatives: Compounds with phenyl groups attached to different cores.

Uniqueness

What sets (((Chloro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in designing novel therapeutic agents or industrial chemicals.

Properties

CAS No.

91532-02-4

Molecular Formula

C20H23Cl2N5O

Molecular Weight

420.3 g/mol

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride

InChI

InChI=1S/C20H22ClN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H

InChI Key

WQYNAKRZFKCUJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)Cl.Cl

Origin of Product

United States

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